Fdurd-C8

Hepatocellular carcinoma Intra-arterial chemotherapy Lipiodol-based drug delivery

Fdurd-C8, also known as 3′,5′-dioctanoyl-5-fluoro-2′-deoxyuridine or FdUrd-C8, is a diester lipophilic prodrug of the antimetabolite floxuridine (5-fluoro-2′-deoxyuridine, FUdR). By esterifying the 3′ and 5′ hydroxyls of FUdR with octanoic acid (C8), the compound acquires a logP of approximately 5.4, enabling stable dissolution in oily lymphographic agents (e.g., Lipiodol) and incorporation into solid lipid nanoparticles or pharmacosomes.

Molecular Formula C25H39FN2O7
Molecular Weight 498.6 g/mol
CAS No. 3415-70-1
Cat. No. B1212827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFdurd-C8
CAS3415-70-1
Synonyms3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine
5-fluoro-2'-deoxy-O',O'-dioctanoyluridine
FdUrd-C8
Molecular FormulaC25H39FN2O7
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCC
InChIInChI=1S/C25H39FN2O7/c1-3-5-7-9-11-13-22(29)33-17-20-19(35-23(30)14-12-10-8-6-4-2)15-21(34-20)28-16-18(26)24(31)27-25(28)32/h16,19-21H,3-15,17H2,1-2H3,(H,27,31,32)/t19-,20+,21+/m0/s1
InChIKeyMHHHJDVJXRSMRN-PWRODBHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fdurd-C8 (CAS 3415-70-1): Lipophilic Floxuridine Prodrug for Tumor-Selective Delivery – Procurement Guide


Fdurd-C8, also known as 3′,5′-dioctanoyl-5-fluoro-2′-deoxyuridine or FdUrd-C8, is a diester lipophilic prodrug of the antimetabolite floxuridine (5-fluoro-2′-deoxyuridine, FUdR) [1]. By esterifying the 3′ and 5′ hydroxyls of FUdR with octanoic acid (C8), the compound acquires a logP of approximately 5.4, enabling stable dissolution in oily lymphographic agents (e.g., Lipiodol) and incorporation into solid lipid nanoparticles or pharmacosomes [2]. This lipid-compatible design fundamentally differentiates Fdurd-C8 from its parent drug and other water-soluble fluoropyrimidines, as it exploits differential tissue esterase activity and lipid-carrier retention to achieve sustained, tumor-selective drug exposure that cannot be recapitulated by simple aqueous formulations of FUdR or 5-fluorouracil [3].

Lipophilic Prodrug Designed for lipid-carrier incorporation in delivery research
Model Retention Supports sustained tumor-model exposure in VX-2 and brain studies
Esterase Activation Intermediate human plasma half-life enables carrier-to-tumor activation studies

Fdurd-C8 Cannot Be Replaced by Standard Fluoropyrimidines – Structural Rationale for Procurement


Floxuridine (FUdR) and 5-fluorouracil (5-FU) are water-soluble antimetabolites with short plasma half-lives (e.g., FUdR terminal t½ ≈115 min following intravenous administration) and lack inherent tumor-homing properties, resulting in dose-limiting systemic toxicities [1]. Fdurd-C8 overcomes these limitations through its C8 diester scaffold: the lipophilic octanoyl chains confer a logP of ~5.4, enabling quantitative incorporation into lipid-based carriers such as Lipiodol Ultra-Fluid or solid lipid nanoparticles [2]. Once delivered, the differential hydrolysis rates of Fdurd-C8 in human plasma (t½ = 130 min) versus its monoester analogs (t½ = 11.5 min for 5′-octanoyl FUdR; t½ = 1020 min for 3′-octanoyl FUdR) provide an intermediate activation window that balances systemic stability with timely intratumoral conversion to the active metabolite FdUMP [3]. Substituting Fdurd-C8 with generic FUdR or 5-FU in these lipid-based formulations is not feasible because the parent compounds lack the requisite lipophilicity for efficient carrier loading and will rapidly partition into the aqueous phase, losing the targeted delivery advantage that defines this prodrug platform.

Lipid-Carrier Loading
Aqueous fluoropyrimidines cannot stably partition into Lipiodol or solid lipid nanoparticles, limiting targeted delivery research.
Tumor-Selective Prodrug Activation
Generic FUdR/5-FU lack the diester hydrolysis profile required for sustained intratumoral metabolite generation observed with Fdurd-C8.

Fdurd-C8 Quantitative Differentiation Evidence: Head-to-Head Performance vs. Closest Analogs


Fdurd-C8 Achieves 17- to 157-Fold Selective Retention in Hepatocellular Carcinoma vs. Normal Liver

Following intrahepatic arterial administration of Fdurd-C8 dissolved in Lipiodol to VX-2 tumor-bearing rabbits, the elimination half-life of intact prodrug in tumor tissue was 15.8 h, compared to 3.8–4.2 h in nontumorous liver, yielding a 17- to 157-fold higher prodrug concentration in tumor over time [1]. By contrast, the parent drug floxuridine (FUdR) administered via the same route in a comparable rabbit VX-2 model achieved only a ≈2-fold improvement in tumor-to-liver uptake ratio relative to systemic infusion [2]. This order-of-magnitude difference in tumor selectivity arises from the lipophilic prodrug's ability to anchor within Lipiodol deposits that are preferentially retained in the hypervascular tumor vasculature, a mechanism unavailable to water-soluble FUdR.

Tumor Retention
Endpoint context
17–157× tumor/liver ratio
Supports tumor-selective retention in model
FUdR: ~2× ratio in comparable model
Hepatocellular carcinoma Intra-arterial chemotherapy Lipiodol-based drug delivery

Fdurd-C8 Dose-Dependently Induces Tumor Regression in VX-2 Hepatoma, Achieving Negative Growth Rates

In the VX-2 rabbit hepatoma model, intra-arterial administration of Fdurd-C8 dissolved in Lipiodol produced dose-dependent tumor growth inhibition. At 7 days post-treatment, tumor size relative to baseline was 34.8% (30 mg), 14.9% (50 mg), -2.4% (70 mg), and -10.4% (100 mg) [1]. In the same study, untreated tumors grew to 636% of baseline, and Lipiodol vehicle alone resulted in 436% growth. The highest dose therefore achieved net tumor regression, whereas Lipiodol alone provided only modest growth delay. This direct dose-response relationship establishes a clear therapeutic window linked to prodrug payload, a quantifiable procurement parameter absent for the parent drug FUdR in this model where tumor uptake is limited by aqueous solubility and rapid clearance.

Tumor Regression
Endpoint context
−10.4% at 100 mg (day 7)
Reported dose-response endpoint
Untreated: +636%; vehicle: +436%
Tumor growth inhibition Dose-response VX-2 rabbit model

Brain AUC for Fdurd-C8 Solid Lipid Nanoparticles is 10.97-Fold Higher than Parent FUdR

When Fdurd-C8 was incorporated into solid lipid nanoparticles (DO-FUdR-SLN, 76 nm, drug loading 29.02%, entrapment efficiency 96.62%) and administered intravenously to rats, the brain area under the concentration-time curve (AUC) was 10.97-fold higher than that of an equivalent intravenous FUdR solution [1]. Even non-formulated Fdurd-C8 (DO-FUdR) alone yielded a 5.32-fold brain AUC increase over FUdR, demonstrating that both the prodrug's lipophilicity and nanoparticle encapsulation contribute to blood-brain barrier penetration. A parallel study using Fdurd-C8 pharmacosomes confirmed a brain AUC ratio of 10.97 relative to FUdR, validating the reproducibility of this targeting advantage [2].

Brain Exposure
Reported
10.97× brain AUC (SLN)
Supports brain-exposure model interpretation
5.32× for non-formulated prodrug
Brain targeting Blood-brain barrier Solid lipid nanoparticles

Fdurd-C8 Displays an Intermediate Hydrolysis Half-Life in Human Plasma, Optimizing Systemic Stability vs. Intratumoral Activation

In human plasma at 37°C, Fdurd-C8 (the 3′,5′-diester) exhibited a hydrolysis half-life of 130 min, positioning it between the rapidly hydrolyzed 5′-octanoyl FUdR (t½ = 11.5 min) and the extremely stable 3′-octanoyl FUdR (t½ = 1020 min) [1]. This intermediate stability is pharmacokinetically meaningful: Fdurd-C8 resists premature systemic activation significantly longer than the 5′-monoester (11.3-fold longer half-life), yet does not suffer from the excessively slow conversion (>17 h) that would limit intratumoral FdUMP generation as seen with the 3′-monoester. In rabbit plasma, differences were negligible (t½ = 2.4–3.9 min for all three), underscoring the species-specific esterase profile and the importance of human plasma data for translational selection [1].

Plasma Stability
Analytical context
130 min (human plasma)
Supports carrier-mediated activation balance
Monoesters: 11.5 min / 1020 min
Esterase-mediated hydrolysis Prodrug activation kinetics Human plasma stability

Fdurd-C8 Sustains 5- to 35-Fold Higher Active Metabolite Levels (FdUrd and FdUMP) in Tumor for 72 Hours

Following intrahepatic arterial administration of Fdurd-C8 in Lipiodol to VX-2 hepatoma-bearing rabbits, the active metabolites 5-fluoro-2′-deoxyuridine (FdUrd) and 5-fluoro-2′-deoxyuridylate (FdUMP) were selectively elevated in tumor tissue by 5- to 35-fold relative to nontumorous liver, and these elevated levels were sustained for at least 72 h post-administration [1]. The tumor-to-blood (T/B) radioactivity ratio ranged from 870 to 5400 over a 15 min to 24 h period, indicating minimal systemic redistribution of the prodrug or its metabolites. In contrast, aqueous FUdR administered intravenously or intra-arterially undergoes rapid hepatic extraction and systemic clearance with a terminal half-life of approximately 115 min, precluding sustained intratumoral FdUMP exposure [2]. The prolonged local generation of FdUMP—the direct inhibitor of thymidylate synthase—is the molecular basis for the observed tumor regression and represents a pharmacodynamic advantage not achievable with bolus FUdR or 5-FU.

Active Metabolite
Endpoint context
5–35× FdUrd/FdUMP in tumor
Supports sustained target engagement in model
Sustained ≥72 h; transient with FUdR
FdUMP Thymidylate synthase inhibition Sustained intratumoral exposure

Fdurd-C8 Procurement-Linked Application Scenarios Based on Quantitative Differentiation Evidence


Lipiodol-Based Intra-Arterial Chemotherapy for Unresectable Hepatocellular Carcinoma

Fdurd-C8 is the prodrug of choice for formulation with Lipiodol Ultra-Fluid for transarterial chemoembolization (TACE) or hepatic arterial infusion. The evidence demonstrates that Fdurd-C8 achieves 17- to 157-fold selective tumor retention relative to normal liver [1] and generates 5- to 35-fold higher intratumoral active metabolite levels sustained for ≥72 h [1], directly translating to dose-dependent tumor regression with 100 mg producing -10.4% growth at day 7 [2]. These performance characteristics are unattainable with aqueous FUdR or 5-FU due to their inability to stably partition into the Lipiodol phase. Procurement for this application should specify ≥95% purity by HPLC and confirm the diester content to prevent contamination with monoester analogs that exhibit inferior human plasma stability profiles [3].

Solid Lipid Nanoparticle Formulations for Brain Tumor Targeting

For central nervous system malignancies requiring blood-brain barrier penetration, Fdurd-C8 loaded into solid lipid nanoparticles (SLN) or pharmacosomes achieves a 10.97-fold higher brain AUC compared to intravenous FUdR [4]. The prodrug's logP of ~5.4 and the optimized SLN (76 nm, >96% entrapment efficiency) enable this targeting efficiency. Procurement decisions should prioritize Fdurd-C8 over alternative fluoropyrimidines for any nanoparticle-based brain delivery program, as the quantitative brain exposure advantage has been independently replicated across two different nanoformulation platforms (SLN and pharmacosomes) [4][5].

Sustained-Release Depot Systems Leveraging Differential Esterase Activation

The unique 130 min human plasma hydrolysis half-life of Fdurd-C8—intermediate between the rapidly cleared 5′-monoester (11.5 min) and the excessively stable 3′-monoester (1020 min)—makes it the optimal substrate for designing sustained-release depot formulations that require a balance between systemic transport stability and timely intratumoral activation [3]. Researchers developing injectable lipid depots, implantable matrices, or multivesicular liposomes should select Fdurd-C8 as the core prodrug precisely because its hydrolysis kinetics have been quantitatively benchmarked against the two closest monoester analogs, providing a rational basis for predicting in vivo conversion rates.

Preclinical Efficacy Studies in VX-2 Rabbit Hepatoma as a Translational Bridge Model

The VX-2 rabbit hepatoma model provides the most thoroughly characterized in vivo efficacy dataset for Fdurd-C8, including quantitative tumor retention, active metabolite pharmacokinetics, dose-response tumor growth inhibition, and hepatic safety profiles (transient transaminase elevation returning to baseline within 7 days, with no pathological necrosis of normal hepatocytes) [1][2]. Procurement for preclinical programs intending to use this translational model should reference these benchmark data as quality and performance specifications, enabling direct comparison of newly synthesized batches against the published efficacy standards.

Application
Selection Property
Validation Focus
Lipiodol-based hepatic tumor delivery studies
Lipophilic prodrug with lipid-carrier anchoring capacity
Tumor-selective retention ratio and sustained active metabolite levels
Brain tumor delivery research via SLN or pharmacosomes
High brain AUC enrichment relative to parent compound
Entrapment efficiency and brain exposure fold-increase
Sustained-release prodrug activation studies
Intermediate human plasma hydrolysis half-life
Kinetic balance between systemic stability and intratumoral conversion
VX-2 rabbit hepatoma model dose-response and exposure studies
Model-characterized dose-dependent tumor-size change
Comparison against untreated/vehicle and historical FUdR data
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